molecular formula C8H3Cl2IN2 B1453514 2,4-Dichloro-8-iodoquinazoline CAS No. 959237-40-2

2,4-Dichloro-8-iodoquinazoline

Cat. No.: B1453514
CAS No.: 959237-40-2
M. Wt: 324.93 g/mol
InChI Key: IDPKBCBSWUKDKO-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-iodoquinazoline (CAS# 959237-40-2) is a research chemical compound . It has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 .


Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 324.93 and a molecular formula of C8H3Cl2IN2 . Unfortunately, specific physical properties like boiling point, melting point, and solubility were not found.

Scientific Research Applications

Antimicrobial and Antitumor Properties

2,4-Dichloro-8-iodoquinazoline and its derivatives have been explored for their antimicrobial properties. A study by Mosaad et al. (2004) demonstrated that certain derivatives exhibited significant activity against various strains of bacteria and pathogenic fungi. Additionally, Lin and Loo (1978) synthesized halogen-substituted quinolines, including derivatives of this compound, as potential antitumor agents, showing significant activity against murine leukemias.

Synthesis and Chemical Properties

The compound has been a subject of various synthesis studies. Lee et al. (2006) described the acetonitrile-mediated synthesis of 2,4-Dichloroquinoline from 2-ethynylaniline, providing insights into the chemical properties and potential applications in different fields. Hachiya et al. (2019) explored the synthesis of 2-aryl-4-iodoquinazolines, demonstrating the compound's versatility in pharmaceutical research.

Photophysical and Electronic Properties

Studies on polycarbo-substituted quinazolines, derived from the likes of this compound, have shed light on their photophysical properties. Mphahlele et al. (2015) and Paumo et al. (2016) investigated these properties, which are crucial for applications in material science and molecular electronics.

Potential in Cancer Research

Several studies have focused on the potential application of quinazoline derivatives in cancer research. Mphahlele et al. (2015) conducted a cytotoxicity study of novel polycarbo-substituted imidazoquinazolines, which could be useful in developing new cancer treatments. Živković et al. (2018) examined platinum(II) complexes with quinoline derivatives, including this compound, showing potent anticancer activity.

Properties

IUPAC Name

2,4-dichloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKBCBSWUKDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652957
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-40-2
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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